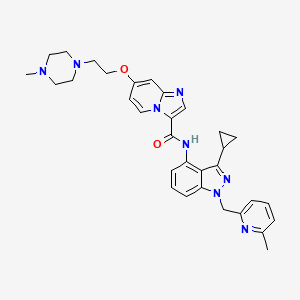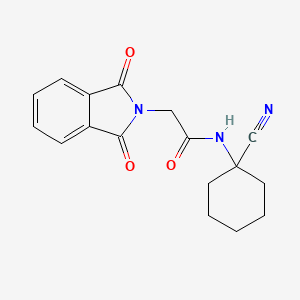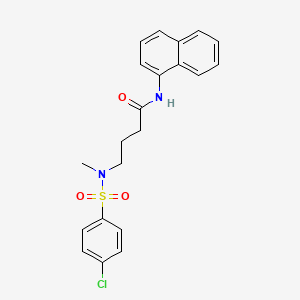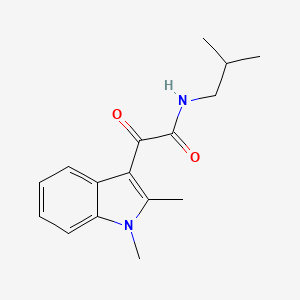
ARRY-382
描述
ARRY-382,也被称为PF-07265804,是一种选择性抑制集落刺激因子-1受体的化合物。该化合物因其在治疗晚期实体瘤方面的潜在治疗应用而被研究。 它以其通过靶向参与肿瘤进展和免疫逃逸的特定途径来调节肿瘤微环境的能力而闻名 .
科学研究应用
ARRY-382因其在科学研究中的潜在应用而被广泛研究,尤其是在化学、生物学、医学和工业领域。它的一些关键应用包括:
作用机制
ARRY-382通过选择性抑制集落刺激因子-1受体发挥作用,集落刺激因子-1受体是一种参与巨噬细胞分化和功能调节的受体酪氨酸激酶。通过阻断该受体,this compound破坏了促进肿瘤生长和免疫逃逸的信号通路。 该化合物专门针对受体的激酶活性,阻止下游信号分子的磷酸化和激活 .
准备方法
ARRY-382的合成涉及一系列旨在产生集落刺激因子-1受体的高选择性抑制剂的化学反应。具体的合成路线和反应条件是专有的,并没有在公开场合详细披露。 该化合物通常通过一个多步骤过程来制备,该过程包括形成关键中间体,然后进行最终的偶联反应以生成所需产物 .
化学反应分析
相似化合物的比较
ARRY-382在其对集落刺激因子-1受体的高选择性方面是独特的。类似的化合物包括:
培西达替尼: 另一种集落刺激因子-1受体抑制剂,用于治疗腱鞘巨细胞瘤。
伊马替尼: 一种靶向集落刺激因子-1受体的单克隆抗体,也用于癌症治疗。与这些化合物相比,this compound在口服生物利用度和效力方面具有明显的优势
属性
IUPAC Name |
N-[3-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-yl]-7-[2-(4-methylpiperazin-1-yl)ethoxy]imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N8O2/c1-22-5-3-6-24(34-22)21-40-27-8-4-7-26(30(27)31(36-40)23-9-10-23)35-32(41)28-20-33-29-19-25(11-12-39(28)29)42-18-17-38-15-13-37(2)14-16-38/h3-8,11-12,19-20,23H,9-10,13-18,21H2,1-2H3,(H,35,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPOTOIJLKDAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C4CC4)NC(=O)C5=CN=C6N5C=CC(=C6)OCCN7CCN(CC7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea](/img/structure/B2465761.png)

![(2Z)-3-METHYL-3-[(2-PHENYLETHYL)CARBAMOYL]PROP-2-ENOIC ACID](/img/structure/B2465764.png)


![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2465771.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2465774.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2465776.png)
![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 4-fluorobenzyl sulfide](/img/structure/B2465777.png)
![tert-butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate](/img/structure/B2465779.png)


![Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2465783.png)
